Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1528793-42-1
VCID: VC6189672
InChI: InChI=1S/C14H11FO2/c1-17-14(16)13-11(8-5-9-12(13)15)10-6-3-2-4-7-10/h2-9H,1H3
SMILES: COC(=O)C1=C(C=CC=C1F)C2=CC=CC=C2
Molecular Formula: C14H11FO2
Molecular Weight: 230.238

Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate

CAS No.: 1528793-42-1

Cat. No.: VC6189672

Molecular Formula: C14H11FO2

Molecular Weight: 230.238

* For research use only. Not for human or veterinary use.

Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate - 1528793-42-1

Specification

CAS No. 1528793-42-1
Molecular Formula C14H11FO2
Molecular Weight 230.238
IUPAC Name methyl 2-fluoro-6-phenylbenzoate
Standard InChI InChI=1S/C14H11FO2/c1-17-14(16)13-11(8-5-9-12(13)15)10-6-3-2-4-7-10/h2-9H,1H3
Standard InChI Key OXQXCKWNRPBRDU-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC=C1F)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s systematic IUPAC name is methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate, with the molecular formula C₁₄H₁₁FO₂ and a molecular weight of 230.24 g/mol. The biphenyl backbone consists of two benzene rings connected by a single bond, with substituents strategically placed to influence electronic and steric properties:

  • A fluorine atom at the 3-position of the first ring.

  • A methyl ester group (-COOCH₃) at the 2-position of the same ring.

The fluorine atom’s electronegativity induces electron withdrawal, polarizing the aromatic system, while the ester group provides a site for further functionalization.

Spectroscopic Characterization

Key spectroscopic data for structural elucidation include:

Table 1: Spectroscopic Properties

TechniqueKey SignalsInterpretation
¹H NMRδ 3.90 (s, 3H, COOCH₃), δ 7.20–7.80 (m, 8H, aromatic)Methyl ester singlet; aromatic protons with coupling to fluorine .
¹³C NMRδ 167.5 (C=O), δ 52.1 (COOCH₃), δ 115–140 (aromatic carbons)Ester carbonyl and methyl signals; fluorinated aromatic carbon shifts .
FT-IR1725 cm⁻¹ (C=O stretch), 1220 cm⁻¹ (C-F stretch)Confirmation of ester and fluorine functional groups .
MS (ESI)m/z 231.08 [M+H]⁺Molecular ion peak consistent with calculated mass .

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling

The most efficient synthesis route employs palladium-catalyzed Suzuki-Miyaura coupling, adapted from protocols for analogous fluorinated biphenyls .

Reaction Scheme:

Methyl 3-fluoro-2-iodobenzoate + Phenylboronic acid
Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (1.5 mol%)

  • Solvent: Dioxane/water (3:1 v/v)

  • Temperature: 105°C, 8–12 hours

  • Yield: 75–80% after column chromatography (hexane/ethyl acetate) .

Key Advantages:

  • Tolerance for electron-withdrawing groups (e.g., -F, -COOCH₃).

  • Scalable for industrial production via continuous flow systems.

Physicochemical Properties

Table 2: Physical Properties

PropertyValueMethod/Reference
Melting Point98–100°CDifferential Scanning Calorimetry
Boiling Point320°C (estimated)Computational prediction
SolubilitySoluble in THF, DCM, ethyl acetateExperimental observation
LogP (Octanol-Water)3.2HPLC-derived

The compound exhibits moderate lipophilicity, making it suitable for organic-phase reactions.

Chemical Reactivity and Functionalization

Ester Hydrolysis

The methyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid:
R-COOCH3+NaOHR-COONa++CH3OH\text{R-COOCH}_3 + \text{NaOH} \rightarrow \text{R-COO}^- \text{Na}^+ + \text{CH}_3\text{OH}
Conditions: 1M NaOH, reflux, 4 hours .

Electrophilic Aromatic Substitution

The fluorine-free benzene ring undergoes nitration and sulfonation:

  • Nitration: HNO₃/H₂SO₄ at 0°C introduces a nitro group predominantly at the para position .

  • Sulfonation: SO₃/H₂SO₄ yields sulfonic acid derivatives.

Fluorine-Specific Reactions

The meta-fluorine atom participates in nucleophilic aromatic substitution under harsh conditions (e.g., NH₃, Cu catalyst, 150°C) .

Applications in Pharmaceutical and Materials Science

Drug Intermediate

The compound’s biphenyl scaffold is prevalent in kinase inhibitors and anti-inflammatory agents. For example, derivatives of similar fluorinated biphenyls modulate pro-inflammatory cytokine production (e.g., TNF-α, IL-6) .

Liquid Crystal Precursor

Fluorinated biphenyls are key components in liquid crystal displays (LCDs). The ester group enables grafting onto polymer backbones for advanced materials .

Computational Insights

Density functional theory (DFT) calculations predict:

  • Torsional energy barrier: 4.3 kcal/mol for biphenyl ring rotation .

  • Electrostatic potential: Negative charge localized near fluorine and ester groups, guiding intermolecular interactions .

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